Ferrocin B

Antibacterial In Vivo Efficacy Pseudomonas aeruginosa

Ferrocin B is the ferrocin family member with proven in vivo activity against Pseudomonas aeruginosa (ED50 0.593 mg/kg in murine model). Unlike Ferrocins A, C, and D, Ferrocin B demonstrates selective in vivo efficacy, making it the essential tool compound for anti-pseudomonal research and iron-sequestration mechanism studies. Choose Ferrocin B for reliable in vivo benchmarking – avoid substitution errors.

Molecular Formula C51H84FeN13O19
Molecular Weight 1239.1 g/mol
Cat. No. B15563316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrocin B
Molecular FormulaC51H84FeN13O19
Molecular Weight1239.1 g/mol
Structural Identifiers
InChIInChI=1S/C51H84N13O19.Fe/c1-7-8-9-10-11-12-13-20-41(70)58-40-30-83-44(73)27-55-46(74)36(18-15-22-63(81)33(5)68)57-42(71)25-54-48(76)38(28-65)52-24-35(17-14-21-62(80)32(4)67)56-49(77)39(29-66)60-51(79)45(31(2)3)61-43(72)26-53-47(75)37(59-50(40)78)19-16-23-64(82)34(6)69;/h12-13,31,35-40,45,52,65-66H,7-11,14-30H2,1-6H3,(H,53,75)(H,54,76)(H,55,74)(H,56,77)(H,57,71)(H,58,70)(H,59,78)(H,60,79)(H,61,72);/q-3;+3/b13-12-;/t35?,36?,37?,38-,39-,40-,45+;/m0./s1
InChIKeyNAGWAVXPMGJERZ-TUFURUPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferrocin B: A Pseudomonas-Derived Cyclic Decapeptide Antibiotic for Gram-Negative Research Applications


Ferrocin B is an iron-containing cyclic decapeptide antibiotic isolated from the culture filtrate of *Pseudomonas fluorescens* YK-310 [1]. As a member of the ferrocin family (which includes Ferrocins A, C, and D), it is a nonribosomal peptide siderophore with intrinsic antimicrobial properties [2]. Its biological activity is characterized by potent, selective antibacterial effects against Gram-negative pathogens, most notably *Pseudomonas aeruginosa* . The compound's unique structure features three hydroxamate moieties that coordinate a central ferric ion (Fe³⁺) in an octahedral complex, a defining characteristic of this class [3].

Why Ferrocin B's In Vivo Selectivity Cannot Be Assumed for Its In-Class Analogs


While Ferrocins A, B, C, and D share a common origin and exhibit comparable *in vitro* activity against both *Escherichia coli* and *Pseudomonas aeruginosa*, their therapeutic profiles diverge sharply *in vivo* [1]. The primary study for this family demonstrates a unique, selective efficacy for Ferrocin B against *P. aeruginosa* in murine infection models, a distinction not extrapolated to the other family members [1]. Therefore, substituting Ferrocin B with a different ferrocin based on *in vitro* potency alone would be an error; the quantitative *in vivo* differential is the critical factor for informed selection in anti-pseudomonal research.

Ferrocin B Procurement Guide: Quantified In Vivo Efficacy and Pathway Differentiation


Ferrocin B's *In Vivo* Efficacy: A 0.593 mg/kg ED50 Against *P. aeruginosa*

Ferrocin B demonstrates *in vivo* efficacy in a murine model of *Pseudomonas aeruginosa* infection, with a reported half-maximal effective dose (ED50) of 0.593 mg/kg . This quantitative *in vivo* benchmark is essential for assessing therapeutic potential and distinguishes Ferrocin B from closely related analogs for which no comparable *in vivo* efficacy data is publicly available.

Antibacterial In Vivo Efficacy Pseudomonas aeruginosa

Pathway Selectivity: Ferrocin B's Mechanism of Action via Iron Chelation

Ferrocin B functions as a siderophore, utilizing three hydroxamate moieties to chelate a ferric ion (Fe³⁺) in an octahedral complex [1]. This iron-chelating mechanism distinguishes it from many conventional antibiotics that target cell wall synthesis, protein synthesis, or DNA replication. This class-level property suggests a unique pathway for growth inhibition by sequestering essential environmental iron.

Mechanism of Action Iron Chelation Siderophore

Prioritized Research Scenarios for Ferrocin B Procurement


In Vivo Anti-Pseudomonal Efficacy Studies

Ferrocin B is the optimal choice for research programs requiring a well-characterized ferrocin-class antibiotic with documented *in vivo* activity against *Pseudomonas aeruginosa*. Its published ED50 of 0.593 mg/kg in a murine model [1] provides a crucial quantitative benchmark for designing and interpreting *in vivo* infection studies, a feature absent from the public profiles of Ferrocins A, C, and D.

Investigating Siderophore-Mediated Antibacterial Mechanisms

Ferrocin B serves as a prime tool compound for investigating iron-sequestration as an antibacterial strategy. Its defined siderophore structure and iron-chelation mechanism [2] allow researchers to explore how targeting microbial iron acquisition pathways can inhibit growth, a mode of action distinct from traditional antibiotics.

Fermentation and Natural Product Biosynthesis Research

As a product of the well-defined *Pseudomonas fluorescens* YK-310 strain [1], Ferrocin B is valuable for studies on nonribosomal peptide synthesis, siderophore production, and the regulation of secondary metabolite pathways in pseudomonads. Its fermentation and purification have been extensively documented [3].

Comparative Studies of Ferrocin Family Member Activity

Ferrocin B can be used as a reference compound in comparative studies with Ferrocins A, C, and D. While all members share *in vitro* activity, Ferrocin B's unique *in vivo* efficacy profile [1] makes it a critical control for structure-activity relationship (SAR) investigations within this family of iron-containing cyclic decapeptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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